

Unveiling the ATP-Competitive Inhibition Mechanism of CVT-313: A Comparative Analysis

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Compound of Interest

Compound Name: Cvt-313

Cat. No.: B1669356

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This guide provides a comprehensive comparison of **CVT-313** with other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, focusing on its confirmed ATP-competitive inhibition mechanism. The intended audience for this publication includes researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and mechanisms.

Confirming the ATP-Competitive Nature of CVT-313

CVT-313 is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[1][2][3][4] Experimental data has consistently demonstrated that **CVT-313** functions through an ATP-competitive inhibition mechanism.[1][3][4] This means that **CVT-313** directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the CDK2 enzyme. This mode of action is substantiated by a reported K_i value of 95 nM with respect to ATP.[3] By occupying the ATP-binding pocket, **CVT-313** effectively blocks the kinase activity of CDK2, preventing the phosphorylation of its downstream targets and thereby arresting the cell cycle at the G1/S boundary.[2][3][4]

Comparative Performance of CDK2 Inhibitors

To provide a clear perspective on the efficacy and selectivity of **CVT-313**, the following table summarizes its inhibitory concentrations (IC₅₀) against various cyclin-dependent kinases, alongside data for other well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib. Both Roscovitine and Dinaciclib are also confirmed to be ATP-competitive inhibitors.[5][6][7]

Inhibitor	Target	IC ₅₀ (μM)	Mechanism of Inhibition
CVT-313	CDK2	0.5[1][2][3][4]	ATP-Competitive[1][3][4]
CDK1	4.2[1]		
CDK4	215[1]		
Roscovitine	CDK2/cyclin E	0.1[8]	ATP-Competitive[5][9]
CDC2/cyclin B	0.65[8]		
CDK5/p35	0.16[8]		
CDK7/cyclin H	0.49[8]		
Dinaciclib	CDK2	0.001[10]	ATP-Competitive[6][7]
CDK1	0.003[10]		
CDK5	0.001[10]		
CDK9	0.004[10]		

Experimental Methodologies

The determination of the inhibitory activity and mechanism of compounds like **CVT-313** typically involves in vitro kinase assays. A generalized protocol for such an assay is detailed below.

Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a specific kinase and to investigate its mechanism of action with respect to ATP.

Materials:

- Purified recombinant kinase (e.g., CDK2/cyclin A)
- Kinase substrate (e.g., Histone H1)
- Test inhibitor (e.g., **CVT-313**)
- Adenosine Triphosphate (ATP), including radiolabeled [γ - ^{32}P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- 96-well filter plates
- Phosphoric acid
- Scintillation counter

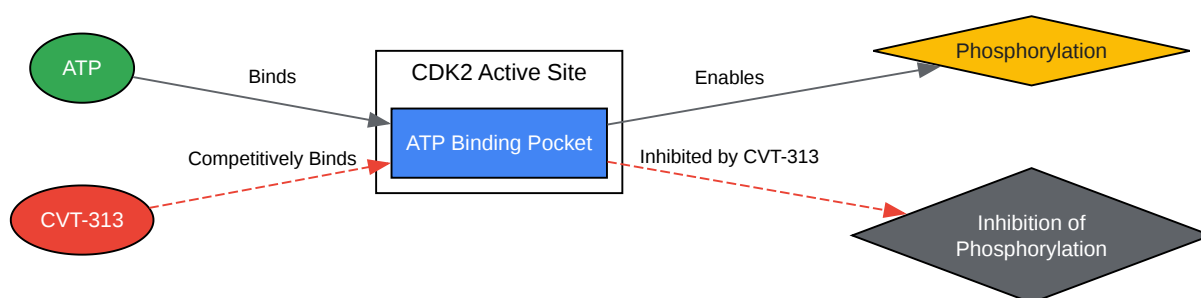
Procedure:

- **Reaction Setup:** In a 96-well plate, combine the purified kinase, its substrate, and the kinase reaction buffer.
- **Inhibitor Addition:** Add the test inhibitor at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of cold ATP and [γ - ^{32}P]ATP. For ATP-competition assays, this step is performed with varying concentrations of ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
- **Termination of Reaction:** Stop the reaction by adding a solution like phosphoric acid.
- **Substrate Capture:** Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- **Washing:** Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.

- **Quantification:** Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. For mechanism studies, plot the reaction velocity against the substrate (ATP) concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition.

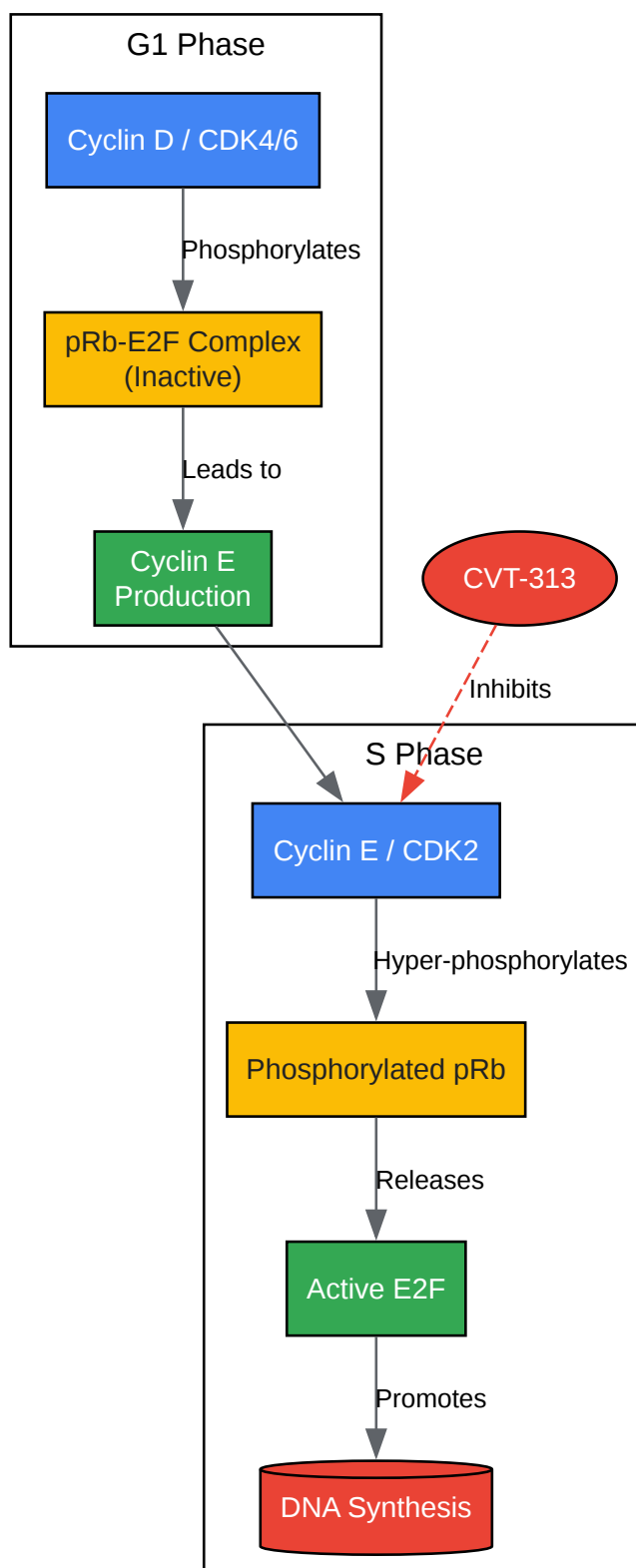
Visualizing the Mechanism and Pathway

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.



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ATP-Competitive Inhibition of CDK2 by **CVT-313**.



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Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

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